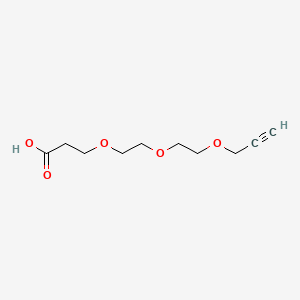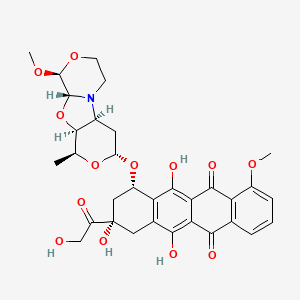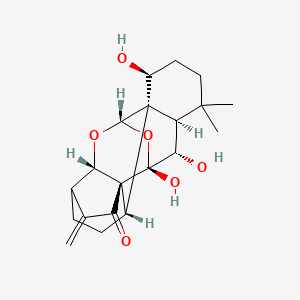
Acide propargyl-PEG3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other for reaction with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Synthesis Analysis
The synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups has been achieved with simplicity yet high efficiency . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto, or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .Molecular Structure Analysis
The molecular formula of Propargyl-PEG3-Acid is C10H16O5 . Its molecular weight is 216.23 g/mol . The SMILES string representation of its structure is C#CCOCCOCCOCCC(O)=O .Chemical Reactions Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Physical And Chemical Properties Analysis
Propargyl-PEG3-Acid is a liquid . It is a reagent type: linker functional group alkynecarboxylic acid . It is recommended to be stored at -20°C .Applications De Recherche Scientifique
Bioconjugaison
L'acide propargyl-PEG3 peut être utilisé pour la bioconjugaison {svg_1}. La bioconjugaison est une stratégie chimique permettant de former une liaison covalente stable entre deux molécules, dont au moins l'une est une biomolécule. Cette application est particulièrement utile dans le domaine de l'administration de médicaments, où le composé peut être conjugué à une molécule médicamenteuse pour améliorer son administration au site cible {svg_2}.
Synthèse de petites molécules
L'this compound peut servir de bloc de construction pour la synthèse de petites molécules {svg_3}. Les petites molécules jouent un rôle crucial dans le domaine de la chimie médicinale où elles sont souvent utilisées comme médicaments pharmaceutiques, colorants pour la coloration en biologie et matériaux pour l'électronique organique {svg_4}.
Synthèse de conjugués de biomolécules
Ce composé peut également être utilisé dans la synthèse de conjugués de petites molécules et/ou de biomolécules {svg_5}. Ces conjugués peuvent être utilisés dans diverses applications biologiques, telles que l'administration ciblée de médicaments, l'imagerie et le diagnostic {svg_6}.
Outils de biologie chimique et de chimie médicinale
L'this compound peut être utilisé pour créer des composés outils pour la biologie chimique et la chimie médicinale qui nécessitent une ligation {svg_7}. Ces outils peuvent être utilisés pour étudier les systèmes biologiques et contribuer au développement de nouvelles stratégies thérapeutiques {svg_8}.
Synthèse de dérivés hétérobifunctionnels de poly (éthylène glycol)
L'this compound a été utilisé dans la synthèse de dérivés hétérobifunctionnels de poly (éthylène glycol) (PEG) à terminaison propargyle {svg_9}. Ces dérivés ont des groupes terminaux hydroxyle, carboxyle, mercapto ou hydrazide et peuvent être utilisés dans une variété d'applications biomédicales {svg_10}.
Développement de bioconjugués à base de PEG
Le composé a été utilisé dans le développement de bioconjugués à base de PEG {svg_11}. Ces bioconjugués ont un large éventail d'applications dans le domaine de la biomédecine, y compris l'administration de médicaments, le génie tissulaire et la médecine régénérative {svg_12}.
Mécanisme D'action
Target of Action
Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . The primary targets of Propargyl-PEG3-Acid are azide-containing compounds . The compound interacts with these targets via a process known as click chemistry .
Mode of Action
The terminal carboxylic acid of Propargyl-PEG3-Acid can form an amide bond with primary amines . This requires activation . The propargyl group, on the other hand, can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions . This interaction results in the formation of a stable covalent bond between the Propargyl-PEG3-Acid and the target molecule .
Biochemical Pathways
For instance, it can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Pharmacokinetics
PEGylation is known to enhance the water solubility of compounds, which can improve their bioavailability .
Result of Action
The molecular and cellular effects of Propargyl-PEG3-Acid’s action depend on the specific azide-containing target molecule. For example, the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras for targeted protein degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propargyl-PEG3-Acid. For instance, the compound’s reactivity with azide-containing molecules is facilitated by copper catalysts . Therefore, the presence and concentration of such catalysts in the environment can affect the compound’s action. Additionally, the compound’s PEGylation enhances its solubility in biological applications , which can influence its efficacy and stability in various environments.
Orientations Futures
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl-PEG3-Acid and similar compounds could have a wide range of applications in the future.
Analyse Biochimique
Biochemical Properties
Propargyl-PEG3-Acid plays a significant role in biochemical reactions due to its ability to form amide bonds with primary amines . The alkyne group can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions . This property makes Propargyl-PEG3-Acid a valuable tool for bioconjugation .
Cellular Effects
The hydrophilic PEG linker in Propargyl-PEG3-Acid facilitates its solubility in biological applications This solubility allows it to interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of Propargyl-PEG3-Acid involves its reaction with azide-containing compounds. The alkyne group in Propargyl-PEG3-Acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with these molecules . This reaction results in the formation of a triazole linkage .
Propriétés
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSWLAJTZVSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1347760-82-0 |
Source


|
| Record name | Propargyl-PEG3-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)






